L-Xylopyranose
Overview
Description
L-Xylopyranose is a monosaccharide belonging to the class of organic compounds known as pentoses. These are carbohydrates that contain five carbon atoms. This compound is a structural isomer of D-Xylopyranose, differing in the spatial arrangement of atoms. It is commonly found in nature as a component of hemicellulose, a major constituent of plant cell walls .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Xylopyranose can be synthesized through various chemical and enzymatic pathways. One common method involves the isomerization of L-Xylose using xylose isomerase. This enzyme catalyzes the conversion of L-Xylose to this compound under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of hemicellulose, which is abundant in agricultural residues and wood. The hydrolysis process breaks down hemicellulose into its constituent sugars, including this compound. This method is advantageous due to the availability of raw materials and the relatively simple extraction process .
Chemical Reactions Analysis
Types of Reactions
L-Xylopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be oxidized to form L-Xylonic acid using oxidizing agents such as nitric acid.
Reduction: Reduction of this compound can yield L-Xylitol, a sugar alcohol, using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acetic anhydride, benzoyl chloride.
Major Products
Oxidation: L-Xylonic acid.
Reduction: L-Xylitol.
Substitution: Acetylated or benzoylated derivatives.
Scientific Research Applications
L-Xylopyranose has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: this compound is studied for its role in the structure and function of plant cell walls.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: This compound is used in the production of biofuels and biodegradable plastics
Mechanism of Action
The mechanism of action of L-Xylopyranose involves its interaction with specific enzymes and receptors in biological systems. For example, xylose isomerase catalyzes the isomerization of this compound to L-Xylose, which can then enter various metabolic pathways.
Comparison with Similar Compounds
L-Xylopyranose can be compared with other similar compounds such as D-Xylopyranose, L-Arabinopyranose, and D-Arabinopyranose.
D-Xylopyranose: Similar in structure but differs in the spatial arrangement of atoms. It is more commonly found in nature and has similar chemical properties.
L-Arabinopyranose: Another pentose with a different arrangement of hydroxyl groups. It is also a component of hemicellulose.
D-Arabinopyranose: Similar to L-Arabinopyranose but with a different spatial configuration.
This compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules.
Biological Activity
L-Xylopyranose, a sugar compound belonging to the xylopyranose family, has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic effects. The following sections will summarize key research findings, case studies, and relevant data.
Structure and Properties
This compound exists in two anomeric forms: α-L-xylopyranose and β-L-xylopyranose. These forms can interconvert through mutarotation, resulting in a mixture of both in solution . The structure of this compound is characterized by a six-membered pyranose ring, which is crucial for its biological interactions.
Antimicrobial Activity
Research has demonstrated that derivatives of xylopyranose exhibit significant antimicrobial properties. A study on d-xylopyranosides showed that these compounds displayed activity against various pathogens, including fungi such as Candida albicans and bacteria like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 32 to 256 µg/mL, indicating their potential as antimicrobial agents .
Table 1: Antimicrobial Activity of Xylopyranosides
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
d-Xylopyranoside 1 | Candida albicans | 64 |
d-Xylopyranoside 2 | Staphylococcus aureus | 128 |
d-Xylopyranoside 3 | Escherichia coli | 256 |
Anti-Inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. A study involving the measurement of nitric oxide (NO) production in LPS-stimulated murine microglia cells indicated that certain xylopyranosides could moderate NO production without significant cytotoxicity. The IC50 values for these compounds ranged from 33.8 to 41.0 µM, suggesting a moderate inhibitory effect on neuroinflammation .
Case Studies and Research Findings
- Neuroinflammatory Activity : A group of xylopyranosides was tested for their ability to inhibit NO production in BV-2 microglial cells. The results indicated that these compounds could serve as potential therapeutic agents in neurodegenerative diseases where inflammation plays a critical role .
- Functionalization Studies : Research into the thermochemical kinetics of functionalized xylopyranoses has revealed insights into their stability and reactivity under various conditions. This work is essential for understanding how modifications to the xylopyranose structure can enhance or alter its biological activity .
- Phytochemical Applications : Xylopyranoses are also being explored for their roles in plant biology as signaling molecules that can trigger defense responses against pathogens . This highlights the broader ecological significance of xylopyranoses beyond human health.
Properties
IUPAC Name |
(3S,4R,5S)-oxane-2,3,4,5-tetrol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-CZBDKTQLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331418 | |
Record name | L-Xylopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19982-83-3 | |
Record name | L-Xylopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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